EC50 Potency in RSV CPE Assay: Azetidine Spiro Derivative 14h vs. Cyclopropane Spiro Derivative 5a
The isopropyl carbamate derivative of the spiro[azetidine-3,3'-indolin]-2'-one scaffold (compound 14h) achieved an EC50 of 0.8 nM against RSV in a Hep-2 cell-based CPE assay, representing a 3-fold improvement over the 5-bromobenzimidazole-substituted 6h (EC50 = 2.3 nM), and an approximately 19-fold improvement over the cyclopropane spiro analog 5a (EC50 = 15 nM) [1].
| Evidence Dimension | Anti-RSV EC50 (nM) in Hep-2 CPE assay |
|---|---|
| Target Compound Data | EC50 = 0.8 nM (compound 14h, isopropyl carbamate derivative of spiro[azetidine-3,3'-indolin]-2'-one core) |
| Comparator Or Baseline | 5a (cyclopropane spiro analog): EC50 = 15 nM; 6h (5-Br-benzimidazole without azetidine spiro): EC50 = 2.3 nM |
| Quantified Difference | 14h is ~19-fold more potent than 5a; ~3-fold more potent than 6h |
| Conditions | RSV CPE assay in Hep-2 cells; data from ≥2 determinations |
Why This Matters
Subnanomolar potency is a stringent requirement for RSV fusion inhibitor lead selection; the azetidine spiro architecture provides a >10-fold potency advantage over comparable cyclopropane-based spiro cores, making this scaffold the preferred starting point for medicinal chemistry optimization.
- [1] Shi, W. et al. ACS Med. Chem. Lett. 2018, 9 (2), 94–97. Tables 1–3. View Source
